![molecular formula C15H12BrClN2O2 B6141786 5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid CAS No. 380319-05-1](/img/structure/B6141786.png)
5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid
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Overview
Description
“5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid” is a chemical compound with the CAS Number: 380319-05-1 . It has a molecular weight of 367.63 . The IUPAC name for this compound is 5- { (2E)-2- [1- (4-bromophenyl)ethylidene]hydrazino}-2-chlorobenzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12BrClN2O2/c1-9(10-2-4-11(16)5-3-10)18-19-12-6-7-14(17)13(8-12)15(20)21/h2-8,18-19H,1H2,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, chlorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 367.63 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid has been studied for a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as 5-chloro-1-(4-bromophenyl)-2-methylbenzene-1,3-diol. It has also been used in the synthesis of heterocyclic compounds, such as 5-chloro-1-(4-bromophenyl)-2-methylbenzene-1,3-diol. Additionally, this compound has been used in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid is not yet fully understood, however it is believed to be involved in the inhibition of enzymes. It has been suggested that this compound binds to enzymes and inhibits their activity, leading to a decrease in the production of certain proteins or metabolites.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to a decrease in the production of certain proteins or metabolites. Additionally, this compound has been shown to have an effect on cell viability, as well as the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of solvents. Additionally, it can be used to synthesize a variety of compounds, making it a useful tool for research. However, it also has some limitations. It is not water soluble, and it can be toxic if not handled properly.
Future Directions
There are several potential future directions for research involving 5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid. One potential direction is to further study the biochemical and physiological effects of this compound. Additionally, further research could be conducted on the mechanism of action of this compound, as well as its potential applications in the synthesis of other compounds and polymers. Finally, research could be conducted to further explore the advantages and limitations of this compound for laboratory experiments.
Synthesis Methods
5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid is synthesized by a reaction of 4-bromophenyl ethylidene hydrazine with 2-chlorobenzoic acid. The reaction is carried out in a solvent such as acetonitrile, dichloromethane, or ethyl acetate. The reaction is typically carried out at room temperature, and the product is then isolated and purified by column chromatography.
properties
IUPAC Name |
5-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-2-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O2/c1-9(10-2-4-11(16)5-3-10)18-19-12-6-7-14(17)13(8-12)15(20)21/h2-8,19H,1H3,(H,20,21)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOCNCWWKHRZJQ-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC(=C(C=C1)Cl)C(=O)O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC(=C(C=C1)Cl)C(=O)O)/C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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